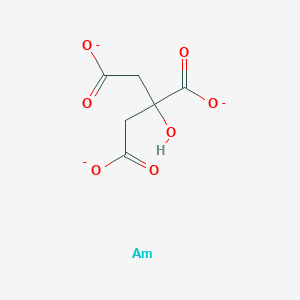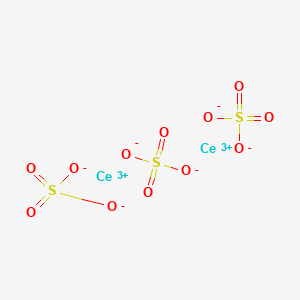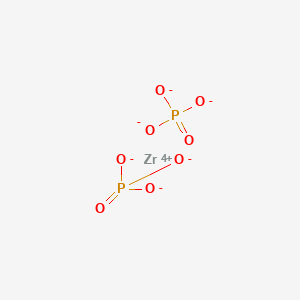
3,4-Dichlorobenzyloxyacetic acid
説明
3,4-Dichlorobenzyloxyacetic acid, similar to its analogs like 2,4-Dichlorophenoxyacetic acid (2,4-D), is part of a class of organic compounds known for their herbicidal properties. Although specific studies on 3,4-Dichlorobenzyloxyacetic acid are limited, insights can be drawn from research on related compounds. These substances are widely studied for their effects on plant growth regulation and their environmental fate due to widespread agricultural use.
Synthesis Analysis
The synthesis of compounds similar to 3,4-Dichlorobenzyloxyacetic acid often involves multiple steps of organic synthesis. For example, the preparation process for 2,4-Dichlorophenoxyacetic acid, a related compound, has been improved to enhance production rates and reduce experimental conditions, indicating the potential for efficient synthesis methods for chlorinated benzyloxyacetic acids as well (Jin Xiao-long, 2008).
Molecular Structure Analysis
The structure of chlorinated benzyloxyacetic acids is characterized by the presence of chloro groups attached to a benzyloxy moiety, influencing their chemical behavior and biological activity. Molecular docking studies on similar compounds have revealed their interaction mechanisms at the molecular level, providing a basis for understanding the structural aspects of 3,4-Dichlorobenzyloxyacetic acid (N. Naz et al., 2019).
Chemical Reactions and Properties
Chlorinated benzyloxyacetic acids undergo various chemical reactions, including degradation and conjugation processes. For instance, 3,4-Dichlorobenzyloxyacetic acid is extensively metabolized to a taurine conjugate in rats, highlighting its reactivity and the potential for biotransformation (R. Peffer et al., 1987).
Physical Properties Analysis
The physical properties of chlorinated benzyloxyacetic acids, such as solubility and volatility, are influenced by their molecular structure. While specific data on 3,4-Dichlorobenzyloxyacetic acid are not readily available, related studies on compounds like 2,4-Dichlorophenoxyacetic acid provide insights into their behavior in various environmental matrices (N. Jaafarzadeh et al., 2017).
Chemical Properties Analysis
The chemical properties of 3,4-Dichlorobenzyloxyacetic acid, such as reactivity with other substances and degradation pathways, can be understood through studies on similar chlorinated compounds. Photocatalytic degradation research, for example, provides evidence of how such compounds can be broken down under certain conditions, pointing to the environmental fate of 3,4-Dichlorobenzyloxyacetic acid (M. S. Lima et al., 2020).
科学的研究の応用
Overview of 3,4-Dichlorobenzyloxyacetic Acid in Scientific Research
3,4-Dichlorobenzyloxyacetic acid (3,4-DCBAA) is a compound extensively studied in various scientific fields. One of its primary roles has been in the area of environmental toxicology and agriculture, particularly as a herbicide. However, its impact extends beyond these domains, encompassing biochemical and molecular biology studies.
Metabolic Pathways and Biodegradation
In a study of 3,4-DCBAA's metabolism in rats, it was found that the majority of this compound is excreted as a taurine conjugate, indicating extensive metabolism and conjugation reactions in vivo. This research highlights the unique metabolic pathways of 3,4-DCBAA and its potential as a tool for understanding enzymatic mechanisms of taurine conjugation (Peffer et al., 1987).
Herbicide Toxicology and Environmental Impact
The toxicological properties of 2,4-Dichlorophenoxyacetic acid (2,4-D), a closely related compound, have been extensively analyzed. This research provides insights into the environmental and occupational risks associated with herbicide use, emphasizing its potential neurotoxicity and effects on non-target species, particularly in aquatic environments. Such studies are crucial for understanding the broader ecological impact of chlorophenoxyacetic acids, including 3,4-DCBAA (Zuanazzi et al., 2020).
Photocatalytic Degradation and Water Treatment
Research on photocatalytic degradation of 2,4-D under UV irradiation using nanomaterials such as Fe3O4@WO3/SBA-15 has shown promising results in the removal of such herbicides from water sources. This is particularly relevant for 3,4-DCBAA, given its structural and functional similarities to 2,4-D (Lima et al., 2020).
将来の方向性
特性
IUPAC Name |
2-[(3,4-dichlorophenyl)methoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c10-7-2-1-6(3-8(7)11)4-14-5-9(12)13/h1-3H,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZJIYRBTKZIPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1COCC(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70930360 | |
| Record name | [(3,4-Dichlorophenyl)methoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70930360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichlorobenzyloxyacetic acid | |
CAS RN |
13911-20-1, 82513-28-8 | |
| Record name | (3,4-Dichlorophenyl)methoxyacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013911201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dichlorobenzyloxyacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082513288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [(3,4-Dichlorophenyl)methoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70930360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,4-dichlorophenyl)methoxyacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.242 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















